4-Sulfanyl-2-(trifluoromethyl)benzonitrile

Purity Synthesis Quality Control

Medicinal chemists targeting TrkA-driven pain or cancer often face off-target TDO2 immune suppression and impure building blocks that derail multi-step syntheses. 4-Sulfanyl-2-(trifluoromethyl)benzonitrile (CAS 110888-22-7) solves both: • ≥95% purity mode across major suppliers minimizes side reactions and simplifies downstream purification. • Potent TrkA inhibition (IC50 7 nM) with negligible TDO2 activity (IC50 25 µM) delivers a clean selectivity window for probe design. • Elevated logP (2.87, +1.02 vs. non-fluorinated analog) enhances CNS permeability. Bulk-ready with reliable global supply and batch-to-batch consistency.

Molecular Formula C8H4F3NS
Molecular Weight 203.19 g/mol
CAS No. 110888-22-7
Cat. No. B1287493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfanyl-2-(trifluoromethyl)benzonitrile
CAS110888-22-7
Molecular FormulaC8H4F3NS
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S)C(F)(F)F)C#N
InChIInChI=1S/C8H4F3NS/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H
InChIKeyIWZHVFBVXGOFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfanyl-2-(trifluoromethyl)benzonitrile: Trifluoromethyl-Thiol Building Block


4-Sulfanyl-2-(trifluoromethyl)benzonitrile (CAS 110888-22-7), also known as 4-mercapto-2-(trifluoromethyl)benzonitrile, is an organosulfur compound featuring a benzonitrile core substituted with a trifluoromethyl group (-CF3) at the 2-position and a thiol group (-SH) at the 4-position . This unique combination of electron-withdrawing CF3 and nucleophilic SH functionalities imparts distinct physicochemical properties and versatile reactivity, positioning the compound as a valuable small-molecule scaffold for the synthesis of pharmaceutical and agrochemical intermediates . Its molecular formula is C8H4F3NS, with a molecular weight of 203.19 g/mol .

4-Sulfanyl-2-(trifluoromethyl)benzonitrile: Key Differentiators


The specific ortho-trifluoromethyl and para-thiol substitution pattern of 4-sulfanyl-2-(trifluoromethyl)benzonitrile creates a unique reactivity and property profile that is not replicable by other benzonitrile derivatives. The ortho-CF3 group exerts both steric and electronic effects that modulate the nucleophilicity of the adjacent nitrile and the acidity of the thiol, while the para-thiol provides a handle for selective S-functionalization . Simple substitution with alternative halogens (e.g., 4-chloro-2-(trifluoromethyl)benzonitrile) or regioisomers (e.g., 2-mercapto-4-(trifluoromethyl)benzonitrile) alters the electronic landscape and synthetic utility, often leading to different reactivity, lower yields in downstream transformations, or altered biological target engagement [1]. The quantitative evidence below demonstrates how these structural distinctions translate into measurable differences in purity, cost, lipophilicity, and bioactivity.

4-Sulfanyl-2-(trifluoromethyl)benzonitrile: Quantitative Comparison


Purity Advantage for Demanding Syntheses

When procuring 4-sulfanyl-2-(trifluoromethyl)benzonitrile, purity is a critical determinant of downstream reaction success. Leyan offers the compound at 98% purity , while AKSci provides a 95% purity grade . This represents an absolute purity increase of 3 percentage points, corresponding to a 60% reduction in potential impurity content (from 5% impurities to 2%). For multi-step syntheses where impurities can accumulate and compromise yield or require additional purification, the higher purity grade offered by Leyan translates directly into reduced purification burden and higher confidence in reaction outcomes.

Purity Synthesis Quality Control

Cost Advantage in Procurement

Budget-conscious procurement decisions require a careful evaluation of cost per unit. AKSci lists 100mg of 4-sulfanyl-2-(trifluoromethyl)benzonitrile at $283 USD , while CymitQuimica prices the same quantity at €422 (approximately $457 USD at current exchange rates) . This represents a cost saving of approximately $174 USD (39% lower) for the AKSci option. For laboratories or organizations requiring larger quantities (e.g., 1g or 5g), the cumulative savings become substantial, potentially freeing up budget for other critical reagents or consumables.

Cost Procurement Budget

Enhanced Lipophilicity from CF3 Substitution

The introduction of a trifluoromethyl group into the benzonitrile scaffold significantly increases lipophilicity, a key parameter influencing membrane permeability and metabolic stability. The computed logP of 4-sulfanyl-2-(trifluoromethyl)benzonitrile is 2.86578 , compared to 1.84698 for the non-fluorinated analog 4-mercaptobenzonitrile (CAS 36801-01-1) . This 1.02-unit increase in logP corresponds to an approximately 10-fold higher partition coefficient, indicating substantially enhanced lipophilicity. Additionally, the logP of 4-(trifluoromethyl)benzonitrile (CAS 455-18-5) is 2.57708 , showing that the combination of CF3 and SH in the target compound yields even greater lipophilicity than the CF3 group alone.

Lipophilicity Physicochemical Properties Drug Design

Potent TrkA Kinase Inhibition

4-Sulfanyl-2-(trifluoromethyl)benzonitrile has been evaluated for its ability to inhibit TrkA kinase, a target implicated in pain and oncology. In a cellular assay using human U2OS cells expressing human TrkA, the compound exhibited an IC50 of 7 nM [1]. While this value is not directly compared to other benzonitrile analogs in the same study, it places the compound among moderately potent TrkA inhibitors. For reference, the known TrkA inhibitor entrectinib has an IC50 of ~1-5 nM in similar assays, and many benzonitrile derivatives lacking the thiol group show significantly weaker or no activity (class-level inference). The presence of the thiol group likely contributes to target engagement through covalent or strong non-covalent interactions.

Kinase Inhibition TrkA Drug Discovery

TDO2 Selectivity Advantage

The compound has also been profiled against tryptophan 2,3-dioxygenase (TDO2), an enzyme involved in immune evasion in cancer. In a recombinant human TDO2 assay, 4-sulfanyl-2-(trifluoromethyl)benzonitrile exhibited an IC50 of 25,000 nM (25 µM) [1]. This is in stark contrast to the potent TDO2 inhibitor Cpd-2 (human TDO2-IN-1), which has an IC50 of 14.8 nM —a difference of over 1,600-fold. The low potency against TDO2, combined with nanomolar activity against TrkA, suggests that this scaffold possesses a degree of target selectivity that could be exploited in medicinal chemistry programs. Researchers seeking to avoid TDO2 off-target effects while maintaining TrkA activity may find this profile advantageous.

TDO2 Immuno-Oncology Selectivity

4-Sulfanyl-2-(trifluoromethyl)benzonitrile: Recommended Applications


High-Purity Synthesis Applications

For multi-step syntheses where impurity carryover can drastically reduce overall yield or necessitate costly chromatography, procurement of the 98% purity grade from Leyan (3% higher absolute purity than the AKSci 95% grade) is recommended . This higher purity reduces the risk of side reactions and simplifies downstream purification, making it ideal for medicinal chemistry campaigns and scale-up studies where reproducibility is paramount.

Cost-Effective Compound Library Procurement

When cost is a primary driver and modest purity (95%) is acceptable for initial screening or library synthesis, the AKSci offering provides significant savings—up to 39% lower cost per 100mg compared to CymitQuimica . This cost advantage scales with quantity, making it the preferred choice for laboratories synthesizing large compound collections or conducting high-throughput experimentation where compound consumption is high.

CNS-Penetrant and Orally Bioavailable Drug Design

The enhanced lipophilicity (logP 2.87) of 4-sulfanyl-2-(trifluoromethyl)benzonitrile, which is 1.02 units higher than the non-fluorinated analog , makes it a superior building block for medicinal chemists targeting CNS disorders or requiring improved oral absorption. The trifluoromethyl group contributes to metabolic stability and membrane permeability, key attributes for successful drug candidates in neuroscience and anti-infective programs.

TrkA-Targeted Inhibitor Development with TDO2 Selectivity

The compound's potent TrkA inhibition (IC50 7 nM) coupled with weak TDO2 activity (IC50 25 µM) presents a unique selectivity window. Researchers developing TrkA inhibitors for pain or cancer can leverage this scaffold to minimize TDO2-mediated immune suppression, a common off-target concern in immuno-oncology. This differential profile supports the design of more selective chemical probes and potential therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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